Bis-thiophen-2-ylmethyl-amine

描述

Contextual Overview of Thiophene-based Amines in Chemical Research

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are recognized as privileged structures in chemical research, particularly in medicinal chemistry and materials science. mdpi.comnih.gov The thiophene nucleus is a key component in numerous pharmaceuticals and agrochemicals, often acting as a bioisostere for a benzene (B151609) ring without a loss of biological activity. wikipedia.org Thiophene-based compounds are integral to the development of new therapeutic agents, with 26 drugs containing this moiety having received FDA approval. nih.gov

The versatility of thiophene derivatives stems from their wide range of therapeutic properties and applications as useful intermediaries in science and industry. mdpi.com In medicinal chemistry, these compounds have demonstrated diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antioxidant effects. mdpi.comnih.gov The presence of functional groups such as amines, amides, carboxylic acids, and esters on the thiophene ring is crucial for their biological target recognition and activity. mdpi.com For instance, thiophene-based amines have been specifically noted for their importance in creating compounds with anti-inflammatory potential. mdpi.com

Beyond medicine, thiophene derivatives are utilized as corrosion inhibitors and in the development of advanced functional materials like organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govresearchgate.net The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, makes it a versatile building block for synthesizing complex molecules. nih.gov The ongoing research into thiophene-based amines continues to yield novel compounds with significant potential across various scientific disciplines. nih.govacs.org

Significance and Scope of Bis-thiophen-2-ylmethyl-amine in Academic Inquiry

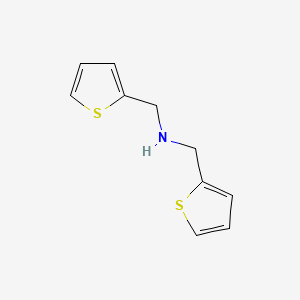

This compound, with the molecular formula C₁₀H₁₁NS₂, is a specific thiophene derivative that has attracted scientific interest for its unique structure and potential applications. Its structure, featuring two thiophene rings linked by an amine group, is noted for enhancing its chemical reactivity and potential biological activities, distinguishing it from other thiophene derivatives.

Academic inquiry into this compound has explored its synthesis, structural characterization, and various applications, particularly in medicinal and coordination chemistry.

Synthesis and Characterization: Several synthetic routes for this compound have been established. One common method involves the reaction of 2-thiophenemethylamine (B147629) with bis(thiophene-2-carboxaldehyde) in a methanol (B129727)/ethanol (B145695) solvent system, followed by the addition of carbon disulfide to form an intermediate that is then precipitated. Another effective method is the amidation of carboxylic acids with primary amines, where a related compound, N,N'-bis(thiophen-2-ylmethyl)oxalamide, can be used as a catalyst. ambeed.com Key parameters influencing the yield (which can reach 60-75%) and purity include reaction temperature (optimally 20-25°C), solvent polarity, and stoichiometric ratios of the reactants.

Structural characterization is typically achieved through spectroscopic methods such as ¹H/¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the amine-thiophene bonding and ligand geometry. X-ray crystallography is also employed to resolve the three-dimensional structure and understand metal-ligand coordination modes, such as N,S-binding to transition metals.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NS₂ | biosynth.comnih.gov |

| Molecular Weight | 209.3 g/mol | biosynth.comnih.gov |

| CAS Number | 58703-21-2 | biosynth.comnih.gov |

| InChI Key | RPLOKUQDTWODSZ-UHFFFAOYSA-N | cymitquimica.com |

| Topological Polar Surface Area | 68.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Research Applications: The primary areas of academic inquiry for this compound are in medicinal and coordination chemistry.

Medicinal Chemistry: Derivatives of this compound have shown potential as therapeutic agents. Studies have revealed selective cytotoxicity against various cancer cell lines. For example, certain derivatives demonstrated potent anticancer properties against colon cancer cells (HCT-116) with IC₅₀ values in the micromolar range. Preliminary studies have also indicated antimicrobial activity against various bacterial strains, although further research is required to confirm its efficacy.

Coordination Chemistry: The compound serves as a ligand in coordination chemistry. Its ability to bind with transition metals through its nitrogen and sulfur atoms allows for the formation of various metal complexes. The study of these complexes using techniques like UV-Vis spectroscopy helps in understanding their stability and redox behavior.

The dual thiophene rings in this compound make it a unique and valuable compound for further research and development in these fields.

Structure

2D Structure

属性

IUPAC Name |

1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLOKUQDTWODSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974228 | |

| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58703-21-2 | |

| Record name | N-(2-Thienylmethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58703-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-Thenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Bis Thiophen 2 Ylmethyl Amine

Amidation Reactions for Primary Amine Synthesis

Amidation reactions represent a valid, albeit indirect, pathway to obtaining bis-thiophen-2-ylmethyl-amine. This strategy typically involves the formation of an amide intermediate, which is subsequently reduced to the target secondary amine.

Carboxylic Acid Amidation Approaches

The synthesis of amides from carboxylic acids and amines is a cornerstone of organic synthesis. catalyticamidation.infoucl.ac.uk In a hypothetical approach for the synthesis of an amide precursor to this compound, thiophene-2-carboxylic acid could be coupled with 2-thiophenemethylamine (B147629). This reaction generally requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium (B103445) reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). ucl.ac.uk The resulting amide, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, would then undergo reduction to yield the final product.

The reduction of the amide to the corresponding amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under specific conditions. organic-chemistry.org This two-step process, while effective, involves the use of stoichiometric activating agents and strong reducing agents, which can present challenges in terms of waste generation and functional group tolerance. catalyticamidation.infoucl.ac.uk

Catalytic Methods: N,N'-bis(thiophen-2-ylmethyl)oxalamide-catalyzed Goldberg Amidation

The Goldberg reaction, a copper-catalyzed N-arylation of amides, offers a potential, though less direct, route for creating precursors to the target molecule. While typically used for forming aryl-nitrogen bonds, modifications of this reaction could be envisioned for the synthesis of related amide structures. A hypothetical catalytic cycle might involve a copper catalyst, a ligand, and a base to facilitate the coupling of an amine with a thiophene (B33073) derivative.

More contemporary approaches focus on direct catalytic amidation, which avoids the use of stoichiometric activating agents, generating water as the only byproduct. catalyticamidation.infosigmaaldrich.com Boronic acids have emerged as effective catalysts for such transformations. sigmaaldrich.com While a specific N,N'-bis(thiophen-2-ylmethyl)oxalamide-catalyzed Goldberg amidation for this synthesis is not prominently documented, the principles of catalytic C-N bond formation are central to modern synthetic strategies.

Reductive Amination Routes

Reductive amination is a highly efficient and widely used method for the synthesis of amines. This one-pot reaction combines the formation of an imine from a carbonyl compound and an amine with the subsequent reduction of the imine to the corresponding amine.

Condensation of 2-Thiophenemethylamine with Thiophene-2-carboxaldehyde

A direct and efficient route to this compound involves the reductive amination of thiophene-2-carboxaldehyde with 2-thiophenemethylamine. polimi.it The initial step is the condensation of the primary amine (2-thiophenemethylamine) with the aldehyde (thiophene-2-carboxaldehyde) to form the corresponding imine, N-(thiophen-2-ylmethylene)thiophen-2-ylmethanamine. This reaction is typically carried out in a suitable solvent and is often acid-catalyzed. researchgate.net The formation of the imine is a reversible reaction, and the removal of water can drive the equilibrium towards the product.

A similar synthetic strategy is employed for the synthesis of di(2-picolyl)amine, where 2-aminomethylpyridine is reacted with pyridine-2-carbaldehyde to form the imine intermediate. polimi.it This highlights the general applicability of this condensation reaction for preparing symmetrical secondary amines from heterocyclic aldehydes and their corresponding methylamines.

Subsequent Reduction Techniques

Following the formation of the imine, a reducing agent is introduced to convert the carbon-nitrogen double bond into a single bond. Sodium borohydride (B1222165) (NaBH4) is a commonly used and effective reducing agent for this purpose due to its mild nature and selectivity. organic-chemistry.orgrsc.org The reduction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup yields the desired this compound.

Alternative reducing agents that can be employed include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are particularly useful for one-pot reductive aminations as they are less reactive towards the starting aldehyde. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another viable reduction method. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Imine Reduction

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH4) | Inexpensive, easy to handle | Can reduce the starting aldehyde if not added after imine formation |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines over aldehydes, can be used in one-pot reactions | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective for imines, can be used in one-pot reactions | More expensive than NaBH4 |

Novel Synthetic Pathways and Mechanism-Based Design

The development of novel synthetic pathways for molecules like this compound is often driven by the need for greater efficiency, sustainability, and the ability to generate molecular diversity for applications such as drug discovery. Mechanism-based design plays a crucial role in the creation of new synthetic methods and in the design of molecules with specific biological targets. nih.govrsc.org

For instance, the thiophene scaffold is a key component in many biologically active compounds, including inhibitors of enzymes like neuronal nitric oxide synthase (nNOS). rsc.org The design of such inhibitors often involves creating libraries of related compounds to explore the structure-activity relationship (SAR). Efficient synthetic routes are therefore essential. Novel catalytic systems, such as those employing photoredox catalysis for C-H amination of thiophene derivatives, represent the cutting edge of synthetic methodology, offering new ways to construct C-N bonds under mild conditions. researchgate.net

Furthermore, understanding the reaction mechanisms of existing transformations, such as the role of catalysts in amidation, allows for the rational design of improved catalysts and reaction conditions. catalyticamidation.info The development of one-pot, multi-component reactions that can rapidly assemble complex molecules from simple precursors is also a key area of research in novel synthetic pathway design.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| Thiophene-2-carboxylic acid | Starting material for amidation |

| 2-Thiophenemethylamine | Starting material for amidation and reductive amination |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Amide intermediate |

| Thiophene-2-carboxaldehyde | Starting material for reductive amination |

| N-(thiophen-2-ylmethylene)thiophen-2-ylmethanamine | Imine intermediate |

| Sodium Borohydride | Reducing agent |

| Di(2-picolyl)amine | Analogous compound |

| 2-Aminomethylpyridine | Starting material for di(2-picolyl)amine synthesis |

Metal-Promoted Homo-coupling of Amine Precursors (e.g., Ag(I)-promoted)

An intriguing synthetic route towards molecules related to this compound involves the metal-promoted homo-coupling of amine precursors. While not a direct synthesis of the target secondary amine, the principles of this methodology are highly relevant. For instance, the use of silver(I) has been shown to promote the homo-coupling of 2-thiophenemethylamine. In a notable study, the reaction of a pyridinyl Schiff base ligand with silver perchlorate (B79767) led to the unexpected hydrolytic cleavage of an imine bond, yielding thiophenemethylamine. This amine then underwent an in-situ Ag(I)-promoted homo-coupling to form a new imine ligand, (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine. This process demonstrates the capability of Ag(I) to catalyze the formation of new bonds between thiophene-containing amine derivatives without the need for aerobic conditions or other additives. This observation suggests a potential, albeit indirect, pathway that could be explored for the synthesis of this compound by modifying the reaction conditions to favor the formation of a secondary amine instead of an imine, for example, through a subsequent reduction step.

Schiff Base Formation and Derivatization from Thiophene-2-ylmethylene Units

A more direct and widely applicable strategy for the synthesis of this compound involves the formation of a Schiff base followed by its derivatization, typically through reduction. Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone.

The synthesis of this compound can be envisioned via the reaction of thiophene-2-carbaldehyde (B41791) with thiophen-2-ylmethanamine. This reaction would form the intermediate Schiff base, N-(thiophen-2-ylmethylene)thiophen-2-ylmethanamine. Subsequent reduction of the imine functional group would yield the target secondary amine, this compound. The reduction of the C=N double bond can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

The formation of Schiff bases from thiophene-2-carbaldehyde and various amines is a well-established reaction. These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid, like concentrated sulfuric acid. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Optimization of Synthesis Parameters for this compound

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several key reaction parameters. These include the stoichiometric ratio of reactants, the polarity of the solvent, the reaction time and kinetics, and the temperature of the reaction system. While specific optimization data for the synthesis of this compound is not extensively detailed in the available literature, general principles derived from similar reactions, such as reductive aminations and Schiff base formations, can provide valuable guidance.

Stoichiometric Ratio Influence

The molar ratio of the reactants, particularly in the context of a reductive amination between thiophene-2-carbaldehyde and thiophen-2-ylmethanamine, is a critical parameter. An excess of one reactant can be used to drive the reaction to completion. For instance, in the formation of related Schiff base complexes, a 2:1 ligand-to-metal stoichiometry is often employed. In the context of synthesizing the target amine, using a slight excess of the amine (thiophen-2-ylmethanamine) relative to the aldehyde (thiophene-2-carbaldehyde) could be beneficial to ensure complete conversion of the aldehyde. The stoichiometry of the reducing agent is also crucial; a sufficient excess must be used to ensure the complete reduction of the intermediate imine.

Table 1: Hypothetical Influence of Stoichiometric Ratio on the Yield of this compound via Reductive Amination

| Molar Ratio (Aldehyde:Amine:Reducing Agent) | Theoretical Yield (%) |

| 1:1:1 | Moderate |

| 1:1.2:1.5 | High |

| 1.2:1:1.5 | Moderate-High |

| 1:1:2 | High |

This table is illustrative and based on general principles of reductive amination.

Solvent Polarity Effects

The choice of solvent can significantly impact the rate and outcome of the synthesis. For Schiff base formation, polar protic solvents like ethanol are commonly used as they can solvate the reactants and facilitate the proton transfer steps involved in the mechanism. In the subsequent reduction step, the choice of solvent must be compatible with the reducing agent. For example, sodium borohydride reductions are often carried out in alcoholic solvents.

For reductive aminations, a variety of solvents have been studied. While chlorinated solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) have been traditionally used, more environmentally friendly options such as ethyl acetate (B1210297) are being explored. Protic solvents like methanol can be effective, but care must be taken as they can sometimes react with certain catalysts or reducing agents. Aprotic polar solvents such as THF and dioxane have also been employed. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby affecting the reaction rate and yield.

Table 2: Potential Effect of Solvent Polarity on Reaction Efficiency

| Solvent | Polarity | Expected Outcome |

| Ethanol | Polar Protic | Good for Schiff base formation |

| Methanol | Polar Protic | Effective for reduction step |

| Dichloromethane | Aprotic | Common for reductive amination |

| Tetrahydrofuran (THF) | Aprotic | Can be effective, influences reaction pathway |

| Ethyl Acetate | Moderately Polar | Greener alternative, good yields reported for similar reactions |

This table illustrates general trends observed in related synthetic transformations.

Reaction Time and Kinetics

The duration of the reaction is a critical factor that needs to be optimized to ensure the reaction proceeds to completion without the formation of significant side products. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential. The kinetics of Schiff base formation are typically fast, often occurring at room temperature within a few hours. The subsequent reduction step's duration will depend on the reactivity of the imine and the chosen reducing agent. Theoretical studies on the formation of Schiff bases from thiophene-2-carbaldehyde have shown that the reaction proceeds through a two-step mechanism involving the formation of a carbinolamine intermediate, with the dehydration step being rate-determining.

Temperature Control in Reaction Systems

Temperature plays a vital role in controlling the rate of reaction and minimizing the formation of unwanted byproducts. The initial condensation to form the Schiff base is often carried out at room temperature or with gentle heating to accelerate the reaction. However, for the reduction step, the temperature may need to be carefully controlled, especially when using highly reactive reducing agents like lithium aluminum hydride, which often requires cooling to 0 °C. For less reactive reducing agents, the reaction may be performed at room temperature or with mild heating. The thermal stability of the reactants and products must also be considered, as higher temperatures could lead to decomposition. For instance, some Schiff bases exhibit thermal stability up to certain temperatures before decomposition begins.

Table 3: General Temperature Guidelines for Synthesis Steps

| Reaction Step | Typical Temperature Range (°C) |

| Schiff Base Formation | 25 - 80 |

| Reduction with NaBH4 | 0 - 50 |

| Reduction with LiAlH4 | 0 - 25 |

This table provides general temperature ranges for the key reaction steps.

Purification and Isolation Techniques for this compound

The effective purification and isolation of this compound are critical steps to ensure the compound's purity for subsequent applications and analyses. The primary methods employed for the purification of analogous thiophene derivatives and secondary amines, such as recrystallization and chromatographic separation, are detailed below. These techniques are adapted based on the general principles of purification for related compounds, as specific protocols for this compound are not extensively detailed in publicly available literature.

Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the pure compound, leaving impurities dissolved in the solvent.

A general approach to recrystallization that can be adapted for this compound involves selecting an appropriate solvent or a solvent mixture. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For thiophene derivatives, a common practice involves crystallization from a mixture of an aliphatic alcohol and water. For instance, a crude product can be dissolved in a hot mixture of ethanol and water, followed by cooling to induce crystallization.

Hypothetical Recrystallization Protocol for this compound:

A plausible recrystallization procedure for this compound could involve dissolving the crude solid in a minimal amount of hot ethanol. Water would then be added dropwise until the solution becomes slightly turbid, indicating the saturation point. Upon slow cooling to room temperature, followed by further cooling in an ice bath, purified crystals of this compound would form. The crystals can then be collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum.

Interactive Data Table: Hypothetical Recrystallization Parameters for this compound

| Parameter | Value/Description |

| Solvent System | Ethanol/Water |

| Dissolution Temperature | ~ 70-80 °C (near boiling point of ethanol) |

| Cooling Protocol | Slow cooling to room temperature, then 0-5 °C (ice bath) |

| Expected Outcome | Crystalline solid |

| Recovery Method | Vacuum filtration |

Chromatographic Separation Methods

Column chromatography is a versatile technique used to separate individual compounds from a mixture. For the purification of thiophene-based ligands and secondary amines, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase.

The selection of the eluent, or mobile phase, is crucial for effective separation. A gradient of solvents with increasing polarity is often employed to elute compounds with different polarities. For compounds like bis(oxazolinyl)thiophene ligands, a mixture of a chlorinated solvent and an alcohol, such as dichloromethane (CH2Cl2) and methanol (CH3OH), has been used.

Hypothetical Column Chromatography Protocol for this compound:

For the chromatographic purification of this compound, a silica gel column would be prepared. The crude product would be dissolved in a minimal amount of a suitable solvent and loaded onto the column. The elution could start with a non-polar solvent like hexane, and the polarity of the eluent would be gradually increased by adding ethyl acetate or another more polar solvent. Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The solvent from the combined pure fractions would then be evaporated to yield the purified this compound.

Interactive Data Table: Hypothetical Column Chromatography Parameters for this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 1:1) |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

| Expected Outcome | Purified compound after solvent evaporation |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts and coupling patterns of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.

¹H NMR Spectroscopic Analysis of Bis-thiophen-2-ylmethyl-amine and Derivatives

For N-benzyl-1-(thiophen-2-yl)methanamine, the ¹H NMR spectrum (in CDCl₃) shows signals for the thiophene (B33073) protons in the aromatic region, typically between δ 6.8 and 7.4 ppm. rsc.org The protons on the thiophene ring (H-3, H-4, and H-5) will appear as multiplets due to spin-spin coupling. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and the methylene protons of the benzyl (B1604629) group also give distinct signals. rsc.org

Based on this, the expected ¹H NMR signals for this compound would include:

Thiophene Protons (H-3, H-4, H-5): These protons would appear in the aromatic region, likely as multiplets. The chemical shifts are influenced by the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the aminomethyl substituent.

Methylene Protons (-CH₂-): The two equivalent methylene groups attached to the nitrogen would give a single signal, likely a singlet unless there is restricted rotation. The chemical shift for these protons is anticipated to be in the range of δ 3.8-4.2 ppm, influenced by the adjacent nitrogen and the thiophene ring.

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can vary significantly depending on the solvent and concentration. For N-benzyl-1-(thiophen-2-yl)methanamine, this signal appears at δ 1.70 ppm. rsc.org

The following table provides a hypothetical representation of the ¹H NMR data for this compound based on general principles and data from related compounds.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-5 | ~7.2-7.4 | Multiplet |

| Thiophene H-3, H-4 | ~6.8-7.1 | Multiplets |

| Methylene (-CH₂-) | ~3.9-4.1 | Singlet |

| Amine (N-H) | ~1.7-2.5 (variable) | Broad Singlet |

¹³C NMR Spectroscopic Analysis of this compound and Derivatives

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct signals are expected for the carbons of the thiophene rings and the methylene groups.

Again, referencing the data for N-benzyl-1-(thiophen-2-yl)methanamine, the thiophene carbons appear in the aromatic region (δ 124-145 ppm). rsc.org The carbon attached to the sulfur atom (C-2) and the carbon at the point of substitution (C-2) are typically deshielded. The methylene carbon signals appear in the aliphatic region.

For this compound, the anticipated ¹³C NMR signals are:

Thiophene Carbons: Four distinct signals for the thiophene ring carbons are expected due to the symmetry of the molecule. The C-2 carbon, to which the methylene group is attached, would be the most deshielded among the ring carbons. The chemical shifts for thiophene ring carbons generally appear between 120 and 145 ppm. researchgate.net

Methylene Carbon (-CH₂-): A single signal for the two equivalent methylene carbons is expected in the aliphatic region, likely around δ 45-55 ppm. For N-benzyl-1-(thiophen-2-yl)methanamine, the methylene carbon of the thiophen-2-ylmethyl group appears at δ 47.67 ppm. rsc.org

The following table summarizes the expected ¹³C NMR chemical shifts.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C-2 | ~142-145 |

| Thiophene C-5 | ~126-128 |

| Thiophene C-3 | ~125-127 |

| Thiophene C-4 | ~124-126 |

| Methylene (-CH₂-) | ~47-50 |

Correlation of Experimental and Theoretical NMR Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting NMR chemical shifts. globalresearchonline.net By calculating the magnetic shielding tensors of nuclei in a molecule, theoretical chemical shifts can be obtained and correlated with experimental data to confirm structural assignments.

Studies on thiophene derivatives have shown a good correlation between experimental and theoretically calculated NMR chemical shifts using methods like B3LYP with appropriate basis sets. globalresearchonline.net The accuracy of these predictions allows for the differentiation between isomers and the confident assignment of complex spectra. For instance, in the study of 2-carbaldehyde oxime-5-nitrothiophene, DFT calculations were used to compute the ¹H and ¹³C NMR chemical shifts, which were then compared with the experimental values to validate the molecular structure. globalresearchonline.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Mode Analysis of this compound and Derivatives

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the thiophene ring, and C-S bonds.

N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration.

C-H Stretch (Aromatic): The C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. iosrjournals.org

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene groups will be observed in the 2960-2850 cm⁻¹ range.

C=C Ring Stretching: The stretching vibrations of the C=C bonds within the thiophene ring usually give rise to several bands in the 1650-1400 cm⁻¹ region. globalresearchonline.net

C-S Stretch: The C-S stretching vibration in thiophenes can be found in the 850-600 cm⁻¹ region, though it can sometimes be weak. iosrjournals.org

The following table summarizes the expected IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Weak-Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| C=C Ring Stretch | 1650-1400 | Medium-Strong |

| C-H In-plane Bending | 1300-1000 | Medium |

| C-H Out-of-plane Bending | 900-700 | Strong |

| C-S Stretch | 850-600 | Weak-Medium |

Correlation of Experimental and Theoretical FT-IR Spectra

Similar to NMR spectroscopy, theoretical calculations using DFT can predict the vibrational frequencies of a molecule. These calculated frequencies are often scaled to better match the experimental data, compensating for approximations in the theoretical methods and the effects of the experimental environment (e.g., solid state vs. gas phase).

Studies on thiophene derivatives, such as 2-thiophene carboxylic acid, have demonstrated a strong correlation between the experimental FT-IR and FT-Raman spectra and the vibrational frequencies calculated using DFT methods. iosrjournals.org This correlation allows for a detailed assignment of the observed vibrational modes, including complex vibrations that involve the entire molecule. For example, the calculated vibrational spectra can help to distinguish between different C-C and C-H vibrations within the thiophene ring. globalresearchonline.netiosrjournals.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental tool for confirming the molecular identity of this compound. The compound has a molecular formula of C₁₀H₁₁NS₂ and a calculated molecular weight of approximately 209.3 g/mol . nih.gov In mass spectral analysis, this corresponds to a monoisotopic mass of 209.03329170 Da. nih.gov

The mass spectrum of a secondary amine like this compound is characterized by specific fragmentation patterns. A key feature for amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a characteristic that is observed for this compound. libretexts.org The molecular ion peak (M⁺) is typically present, though its intensity can vary. nih.gov

The dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this cleavage would occur at the bond between the methylene carbon (-CH₂-) and the thiophene ring. This process leads to the formation of a stable, nitrogen-containing resonance-stabilized cation. The fragmentation of one of the thiophen-2-ylmethyl groups would result in a prominent fragment ion.

Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 210.04058 |

| [M+Na]⁺ | 232.02252 |

| [M-H]⁻ | 208.02602 |

| [M]⁺ | 209.03275 |

This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, calculated using advanced computational methods.

Single Crystal X-ray Diffraction Analysis

While single-crystal X-ray diffraction data for the parent this compound is not extensively reported in the reviewed literature, the technique has been successfully applied to its derivatives and metal complexes, providing definitive proof of their molecular structures and intermolecular arrangements.

Crystallographic Determination of this compound Derivatives and Complexes

The structural characterization of complexes derived from this compound provides invaluable insight into its role as a ligand. A notable example is the (2,2'-bipyridine)chlorobis(N,N-bis(thiophen-2-ylmethyl)dithiocarbamato-S,S')zinc(II) complex. researchgate.net In this compound, the bis(thiophen-2-ylmethyl)amine moiety is first converted into a dithiocarbamate (B8719985) ligand, which then coordinates to a zinc(II) center.

Single-crystal X-ray diffraction analysis revealed that this zinc(II) complex crystallizes in the triclinic crystal system with the space group P-1. researchgate.net The zinc atom adopts a distorted square pyramidal coordination geometry. researchgate.net Such studies are crucial for understanding how the ligand framework interacts with metal ions.

Crystallographic Data for a this compound Derivative Complex

| Parameter | (2,2'-bipyridine)chlorobis(N,N-bis(thiophen-2-ylmethyl)dithiocarbamato-S,S')zinc(II) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7603(4) |

| b (Å) | 10.7488(6) |

| c (Å) | 13.0262(7) |

| α (°) | 103.965(2) |

| β (°) | 91.913(2) |

| γ (°) | 104.944(2) |

| V (ų) | 1144.07(10) |

| Z | 2 |

This table summarizes the unit cell parameters for a zinc(II) complex incorporating a ligand derived from this compound, as determined by single-crystal X-ray diffraction. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of crystals containing the this compound framework is stabilized by a variety of non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and collectively dictate the crystal packing, influencing the material's physical properties.

Hydrogen Bonding Networks (e.g., N–H···N, N–H···O)

In the crystal structures of derivatives and complexes, hydrogen bonds are prevalent. The secondary amine group (N-H) in the parent molecule is a potent hydrogen bond donor. In protonated forms, such as in the crystal structure of bis(2-phthalimidoethyl)ammonium chloride, the central N-H group forms strong hydrogen bonds with chloride ions and water molecules. mdpi.com

In thiophene-containing structures, various hydrogen bonding motifs are observed. For instance, in N-(2-pyrimidyl)-N′-phenylthiourea, intramolecular and intermolecular N–H···N interactions lead to the formation of stable dimers. researchgate.net In other cases, N–H···O hydrogen bonds are critical, as seen in the crystal structure of N′,N′-bis((E)-thiophen-2-ylmethylene)isophthalohydrazide monohydrate, which helps to build the supramolecular assembly. researchgate.net These interactions create robust networks that link molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.netacs.org

C-H···π and π-π Stacking Interactions

The aromatic thiophene rings are key participants in C-H···π and π-π stacking interactions. C-H···π interactions, where a C-H bond points towards the electron-rich face of a thiophene ring, are common stabilizing forces. nih.gov These are considered weak hydrogen bonds, with dispersion forces being the primary source of attraction. researchgate.net

The crystal packing of the aforementioned zinc(II) complex is explicitly reported to be stabilized by C-H···π interactions involving the chelate ring. researchgate.net Furthermore, π-π stacking interactions occur when the planar thiophene rings of adjacent molecules overlap. The energetics of these interactions are highly dependent on the orientation of the rings, with parallel and T-shaped arrangements being common. acs.org In a nickel(II) complex bearing thiophene-containing ligands, molecules stack with an interplanar distance of 3.623 Å. nih.gov These stacking interactions are fundamental to the packing in many thiophene-based materials, often leading to the formation of columnar or layered structures. nih.govnih.gov

Examples of Intermolecular Interactions in Thiophene-Related Structures

| Interaction Type | Description | Example Compound |

| N–H···O | Hydrogen bond between an N-H donor and an oxygen acceptor. | N′,N′-bis((E)-thiophen-2-ylmethylene)isophthalohydrazide monohydrate |

| C–H···π | A C-H bond pointing towards the face of an aromatic ring. | (2,2'-bipyridine)chlorobis(N,N-bis(thiophen-2-ylmethyl)dithiocarbamato-S,S')zinc(II) |

| π–π Stacking | Face-to-face or offset stacking of aromatic thiophene rings. | Bis{S-octyl-3-[(thiophen-2-yl)methylidene]dithiocarbazato-κ2 N 3,S}nickel(II) |

Coordination Chemistry of Bis Thiophen 2 Ylmethyl Amine and Its Derivatives

Ligand Design and Coordination Modes

The design of a ligand is fundamental to controlling the structure, reactivity, and properties of the resulting metal complex. The structural framework of Bis-thiophen-2-ylmethyl-amine, featuring a central secondary amine nitrogen atom flanked by two thiophene-2-ylmethyl groups, offers versatile coordination capabilities.

Ligands incorporating both thiophene (B33073) and amine functionalities are of considerable interest due to their potential to act as bidentate or polydentate chelators. The nitrogen atom of the amine group and the sulfur atom of the thiophene ring are both potential donor sites. In many thiophene-derived Schiff base complexes, coordination occurs through the imine nitrogen and another donor atom, but the involvement of the thiophene sulfur is also a key consideration. nih.gov

While the nitrogen atom of the amine or imine group is a primary coordination site, the sulfur atom of the thiophene ring can also bind to a metal center, leading to an N,S-bidentate coordination mode. This chelation forms a stable ring structure with the metal ion. However, in some complexes, the thiophene sulfur may remain uncoordinated. nih.govnih.gov The coordination behavior often depends on the specific metal ion, its oxidation state, the steric environment of the ligand, and the reaction conditions. For instance, in some complexes of N-(2-pyridylmethyl)-3-thenyl-carboxamide, the thiophene ring does not coordinate, with binding occurring through the carbonyl oxygen and pyridine (B92270) nitrogen instead. nih.gov

A significant derivative of this compound is its corresponding dithiocarbamate (B8719985). Dithiocarbamate ligands are readily synthesized by the reaction of a secondary amine with carbon disulfide (CS₂), typically in the presence of a base like sodium hydroxide (B78521) or a tertiary amine. This reaction converts the secondary amine into a dithiocarbamate salt, which is an excellent chelating agent for a vast number of transition and main group metals.

The resulting dithiocarbamate anion, [S₂CN(CH₂-C₄H₃S)₂]⁻, is a monoanionic ligand that typically coordinates to metal ions in a bidentate fashion through the two sulfur atoms. This S,S-bidentate coordination forms a highly stable, four-membered chelate ring. This binding mode is a dominant feature in dithiocarbamate chemistry and is crucial for the stability and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes involves a suite of spectroscopic and analytical techniques to determine their structure, bonding, and physicochemical properties. While specific data for this compound complexes is limited, extensive research on analogous thiophene-derived Schiff base ligands provides a strong basis for understanding their coordination behavior.

Copper(II) complexes are widely studied due to their diverse coordination geometries and applications. The synthesis of a Cu(II) complex with a thiophene-amine derivative generally involves the direct reaction of a Cu(II) salt, such as CuCl₂, with the ligand in a solvent like ethanol (B145695) or methanol (B129727). nih.gov The resulting complexes can exhibit various geometries, including square planar or distorted octahedral, depending on the ligand-to-metal ratio and the presence of other coordinating species like solvent molecules or counter-ions. researchgate.net

Characterization relies on techniques like FT-IR spectroscopy, which shows shifts in the C=N (for Schiff bases) and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations upon complexation. Electronic spectroscopy (UV-Vis) is used to study the d-d transitions of the Cu(II) ion, providing information about the coordination environment.

Table 1: Representative Spectroscopic Data for a Thiophene-Amine Copper(II) Complex

| Feature | Wavenumber/Wavelength | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| ν(C=N) | ~1630 cm⁻¹ (shift upon coordination) | Azomethine stretch |

| ν(M-N) | ~450-500 cm⁻¹ | Metal-Nitrogen vibration |

| ν(M-S) | ~400-450 cm⁻¹ | Metal-Sulfur vibration |

| UV-Vis (nm) | ||

| Ligand π → π* | ~310-320 nm | Intra-ligand transition |

| Ligand n → π* | ~330-340 nm | Intra-ligand transition |

Note: Data are generalized from typical thiophene-derived Schiff base complexes.

Zinc(II) complexes are of interest due to their structural diversity and roles in catalysis. The synthesis of Zn(II) complexes with thiophene-amine ligands, such as Schiff bases derived from thiophene-2-carbaldehyde (B41791), follows a straightforward procedure of reacting the ligand with a zinc salt (e.g., ZnCl₂ or ZnBr₂) in an organic solvent. acs.org X-ray diffraction studies on analogous systems reveal that Zn(II) often adopts a distorted tetrahedral geometry, coordinating to the two donor atoms of the ligand and two halide anions. nih.govacs.org

The formation of these complexes is confirmed by spectroscopic methods. In FT-IR spectra, a characteristic shift of the azomethine (C=N) stretching vibration to a different wavenumber indicates the coordination of the imine nitrogen to the zinc center. nih.govresearchgate.net ¹H NMR spectroscopy also provides evidence of complexation through shifts in the resonance of protons near the coordination sites.

Table 2: Characterization Data for a Representative Thiophene-Schiff Base Zinc(II) Complex: [LZnCl₂]

| Parameter | Value | Reference |

|---|---|---|

| Geometry | Distorted Tetrahedral | nih.govacs.org |

| Coordination | N,N'-bidentate (ligand), 2x Cl⁻ | nih.gov |

| FT-IR ν(C=N) (cm⁻¹) | Shift from ~1640 (free ligand) to ~1625 (complex) | nih.gov |

| Bond Angle (N-Zn-N) | ~80-90° | nih.gov |

| Bond Angle (Cl-Zn-Cl) | ~110-120° | acs.org |

Note: Data are based on (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine and similar Schiff base ligands.

Iron(III) complexes are significant for their magnetic properties and relevance in bioinorganic chemistry. The synthesis of high-spin iron(III) complexes can be achieved by reacting a ligand like this compound or its derivatives with an iron(III) salt, such as FeCl₃. rsc.org These reactions can yield complexes where the ligand coordinates in a facial or meridional fashion. For tridentate pyridyl amine ligands, iron(III) is often found in a rhombically distorted octahedral coordination environment. rsc.org

The characterization of these paramagnetic complexes involves UV-Vis spectroscopy, which is particularly useful for observing ligand-to-metal charge-transfer (LMCT) bands. For instance, phenolate-to-iron(III) charge-transfer bands are characteristic of complexes with phenolate-containing Schiff bases. rsc.org Magnetic susceptibility measurements are also crucial for confirming the high-spin state of the Fe(III) center.

Table 3: Representative Characterization Data for a Tridentate Amine Iron(III) Complex

| Feature | Observation | Significance |

|---|---|---|

| Geometry | Distorted Octahedral | Typical for Fe(III) with tridentate ligands |

| Coordination | Facial (κ³) coordination of the ligand | rsc.org |

| UV-Vis | Intense Ligand-to-Metal Charge-Transfer (LMCT) bands | Confirms electronic interaction between ligand and Fe(III) |

| Magnetic Moment | ~5.9 µB | Consistent with high-spin d⁵ Fe(III) center |

| EPR Spectra | Signals characteristic of a high-spin Fe(III) system | Provides information on the electronic structure |

Note: Data are generalized from studies on analogous tridentate pyridyl and benzimidazolyl amine ligands. rsc.org

Silver(I) Complexes and Their Coordination Behavior

The coordination of thiophene-based ligands with silver(I) ions leads to the formation of complexes with varied nuclearity and dimensionality, ranging from discrete macrocycles to extended coordination polymers. The final structure is often dictated by the specific ligand design, the counter-anion, and the reaction conditions.

A notable example involves thiophene-based bis(amido-pyridine) ligands reacting with silver(I) salts. The ligand SC4H2-2,5-{C(=O)N(Me)-4-C5H4N}2 reacts with silver(I) salts such as AgCF3CO2, AgNO3, and AgCF3SO3 to form 1:1 macrocyclic complexes. nih.gov In these structures, the ligand adopts a cis conformation of the C(=O)N(Me) group. However, when the counter-ion is switched to hexafluorophosphate (B91526) (PF6-), a polymeric complex is formed instead, which features an unusual trans conformation of the amide group. nih.gov This demonstrates the profound influence of the counter-anion on the resulting architecture.

Another thiophene-containing ligand, 1,2-Bis(thiophen-3-ylmethylene)hydrazine, forms a coordination polymer with silver nitrate, [Ag2L2(NO3)2(H2O)]n. koreascience.kr Similarly, thiocyanate-bridged silver(I) coordination polymers demonstrate the versatility of Ag(I) coordination. Depending on synthetic conditions, the thiocyanate (B1210189) anion can adopt different bridging modes (µ1,1,3- or mixed µ1,1- and µ1,3-), leading to the formation of two-dimensional (2D) or one-dimensional (1D) polymeric structures, respectively. mdpi.com In these complexes, the Ag(I) center typically exhibits a distorted tetrahedral coordination geometry. mdpi.com

Nickel(II) Complexes of Thiophene-containing Schiff Bases

Schiff bases derived from 2-thiophenemethylamine (B147629) are effective ligands for stabilizing Nickel(II) ions in various coordination environments. The resulting complexes exhibit diverse geometries, primarily square-planar and octahedral, influenced by the denticity of the Schiff base and the nature of any ancillary ligands.

For instance, the reaction of a dithiocarbazate Schiff base ligand bearing a thiophene ring, S-octyl-3-[(thiophen-2-yl)methylidene]dithiocarbazate, with a nickel(II) source yields a mononuclear complex, [Ni(C14H21N2S3)2]. nih.govresearchgate.net X-ray diffraction studies revealed that the nickel(II) atom is located on a crystallographic inversion center and is coordinated by two negatively charged N,S-chelating ligands in a trans configuration. nih.govresearchgate.net This arrangement results in a square-planar coordination sphere around the Ni(II) center. nih.govresearchgate.net Other studies on Ni(II) complexes with polydentate Schiff bases have reported the formation of binuclear octahedral geometries. ijrar.org The synthesis of Ni(II) complexes with Schiff bases derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) and various amines has also been explored, leading to complexes with defined cytotoxic properties. nih.gov

Structural Geometry of Metal Coordination Compounds

The geometric arrangement of ligands around a central metal ion is a fundamental aspect of coordination chemistry. For complexes of this compound and its derivatives, several geometries are observed, with the specific outcome depending on the metal ion's electronic configuration, coordination number, and the ligand's steric and electronic profile.

Distorted Square Pyramidal Geometries

While common for five-coordinate metal complexes, the distorted square pyramidal geometry is not prominently reported for complexes specifically derived from this compound in the reviewed literature. This geometry involves a central metal atom bonded to five other atoms, with four forming a square base and the fifth occupying an apical position. The distortion from ideal square pyramidal geometry (C4v symmetry) often arises from steric constraints imposed by the ligands or from crystal packing forces.

Tetrahedral and Octahedral Architectures

Tetrahedral and octahedral geometries are frequently observed in the coordination compounds of thiophene-derived ligands.

Tetrahedral Geometry: Four-coordinate complexes often adopt a tetrahedral arrangement. A prime example is seen in complexes of a Schiff base derived from 2-thiophenemethylamine, namely (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE). The corresponding M(II) complexes, [Zn(DE)Cl2] and [Cd(DE)Br2], were characterized by X-ray diffraction, which revealed a distorted tetrahedral geometry around the central metal ion. nih.gov Similarly, in certain silver(I) coordination polymers bridged by thiocyanate, the Ag(I) ion is found in a distorted tetrahedral environment. mdpi.com

Octahedral Geometry: Six-coordinate complexes typically exhibit an octahedral geometry. This is common for Ni(II) complexes with polydentate Schiff base ligands. ijrar.org For example, some Ni(II) complexes derived from the condensation of 2-hydroxy-1-naphthaldehyde and 5-aminopyrazoles feature a Ni(II) atom that is six-coordinated in an octahedral environment. nih.gov Trinuclear Nickel(II) Schiff base complexes have also been synthesized where the metal ions are in an octahedral coordination sphere. rsc.org

| Complex | Metal Ion | Coordination Geometry |

| [Zn(DE)Cl2] | Zn(II) | Distorted Tetrahedral |

| [Cd(DE)Br2] | Cd(II) | Distorted Tetrahedral |

| [Ni(HL1)2(OAc)2] | Ni(II) | Octahedral |

| [Ag(4BP)(SCN)]n | Ag(I) | Distorted Tetrahedral |

Table 1: Examples of Coordination Geometries in Metal Complexes with Thiophene-Derived Ligands.

Influence of Ligand Structure on Metal Complex Formation and Properties

The structure of the ligand plays a critical role in determining the final architecture and properties of the resulting metal complex. Subtle modifications to the ligand backbone, donor atoms, or peripheral substituents can lead to significant changes in coordination behavior, geometry, and supramolecular assembly.

The formation of either macrocyclic or polymeric silver(I) complexes with thiophene-based bis(amido-pyridine) ligands is a clear illustration of this principle. The ligand SC4H2-2,5-{C(=O)N(Me)-4-C5H4N}2, which contains an N-methyl group, forms discrete macrocycles. nih.gov In contrast, a closely related ligand lacking the methyl group, SC4H2-2,5-{C(=O)NHCH2-3-C5H4N}2, reacts with silver(I) trifluoroacetate (B77799) to yield a coordination polymer. nih.gov This difference highlights how a minor structural change—the presence or absence of a methyl group—can steer the self-assembly process towards entirely different outcomes. Furthermore, as noted previously, the choice of counter-anion (e.g., trifluoroacetate vs. hexafluorophosphate) can also dictate whether a macrocycle or a polymer is formed, by influencing the conformational preferences of the ligand during coordination. nih.gov

Supramolecular Associations in Metal-Organic Frameworks and Coordination Polymers

Beyond the primary coordination sphere, weaker intermolecular interactions guide the assembly of individual metal complexes into higher-order structures like metal-organic frameworks (MOFs) and coordination polymers. These non-covalent forces include hydrogen bonding, π-π stacking, and van der Waals interactions.

The silver(I) coordination polymers derived from thiophene-based ligands provide excellent examples of supramolecular association. The polymeric complex [Ag(n){SC4H2-2,5-(CONMe-4-C5H4N)2}n][PF6]n self-assembles into sheet structures through interchain C=O···Ag and S···Ag interactions. nih.gov Another polymeric complex assembles via Ag···Ag, C=O···Ag, and Ag···O(trifluoroacetate)···HN secondary bonds. nih.gov Similarly, the 1,2-Bis(thiophen-3-ylmethylene)hydrazine ligand forms a silver coordination network. koreascience.krresearchgate.net

Self-Assembly Processes

The self-assembly of coordination complexes involving this compound is a process driven by the spontaneous organization of molecules into stable, well-defined structures. This phenomenon is critical in the development of functional materials. In the case of derivatives like N,N′-Bis(2-thienylmethylene)ethane-1,2-diamine, a related Schiff base, the molecule adopts a specific Z-shaped conformation. This particular spatial arrangement is a precursor to the larger crystalline structure, which is primarily stabilized by van der Waals forces researchgate.net.

Coordination-driven self-assembly is a powerful method for constructing discrete and well-defined supramolecular architectures from metal ions and organic ligands. This strategy has been employed to create complex structures, such as two-dimensional polygons and three-dimensional polyhedra, by utilizing the directional nature of coordination bonds nih.gov. While detailed studies on the self-assembly of this compound itself are not extensively documented in the provided search results, the principles observed in structurally similar thiophene-containing ligands and bis-ligand systems are highly relevant. These processes often involve the interplay of coordination bonds with weaker non-covalent interactions to guide the formation of the final supramolecular assembly.

Crystal Engineering through Non-Covalent Interactions

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For thiophene-containing compounds, non-covalent interactions such as π-π stacking, C-H···π, and C-H···S interactions are pivotal in dictating the final crystal packing.

The crystal packing of N,N′-Bis(2-thienylmethylene)ethane-1,2-diamine, for instance, is mainly stabilized by van der Waals forces, with the two thiophene rings of the molecule forming a dihedral angle of 11.2(2)° researchgate.net. The study of thiophene clusters in general provides insight into the nature of the non-covalent forces at play. Quantum theory of atoms in molecules (QTAIM) analysis can be used to understand the number and nature of these interactions that stabilize the structures researchgate.net. A positive value of the Laplacian of the electron density (∇²ρ) at a bond critical point is indicative of a non-covalent interaction; typically, a larger electron density value at this point corresponds to a stronger bond researchgate.net.

In more complex systems involving thiophene, such as certain bis-chalcone compounds, interactions like π-π stacking and C–H···S forces are crucial drivers for the formation of supramolecular structures. The stability and arrangement of molecules within the crystal lattice are significantly influenced by these weak interactions, which can be analyzed using techniques like Hirshfeld surface analysis scribd.com. The introduction of different substituents can weaken or strengthen these intermolecular forces, thereby affecting crystal quality, melting point, and solubility rsc.org. The strategic use of these non-covalent interactions is a cornerstone of crystal engineering with flexible bis-pyridyl-bis-amide ligands to construct diverse coordination polymers rsc.org.

Below is a summary of key crystallographic data for a related thiophene-based compound, illustrating the parameters used in crystal structure analysis.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |

| N,N′-Bis(2-thienylmethylene)ethane-1,2-diamine | C₁₂H₁₂N₂S₂ | Monoclinic | P2₁ | a = 6.4822(8) Å, b = 7.4181(10) Å, c = 13.1433(15) Å, β = 101.425(2)° | researchgate.net |

This table provides a concise overview of the crystallographic parameters for a molecule structurally related to the focus of this article, highlighting the precise measurements that underpin the study of crystal engineering.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules. semanticscholar.org It is used to predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters. For this compound, DFT studies can elucidate key aspects of its chemical behavior.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformations (different spatial arrangements of atoms) can exist.

Conformational analysis involves identifying the various possible conformers and determining their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. For instance, in a study on thiophene-based arylamides, computational methods were combined with NMR experiments to examine their conformational preferences, revealing the interplay of forces that modulate their flexibility. nih.gov A similar approach for this compound would involve rotating the bonds connecting the thiophene rings to the central amine group and calculating the energy of each resulting conformation. The results of such an analysis would identify the most stable conformer(s) and the energy barriers between them.

Table 1: Representative Calculated Bond Lengths and Angles for Thiophene-Containing Compounds from DFT Studies. (Note: This table presents typical data for related thiophene derivatives to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C=C (thiophene ring) | 1.37 - 1.42 |

| C-S (thiophene ring) | 1.72 - 1.78 | |

| C-N | ~1.47 | |

| Bond Angle (°) | C-S-C (thiophene ring) | ~92-93 |

| C-C-N | ~110-112 |

The data in this table is illustrative and compiled from general findings on thiophene derivatives in computational chemistry literature.

DFT calculations can map the electron density distribution within a molecule, which is fundamental to understanding its reactivity. Regions with high electron density are typically nucleophilic (prone to attack by electron-deficient species), while regions with low electron density are electrophilic (prone to attack by electron-rich species).

One method to quantify this is through Mulliken population analysis , which partitions the total electron density among the atoms in the molecule, providing an estimate of partial atomic charges. uni-muenchen.dewikipedia.org Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visually represents the electrostatic potential on the surface of the molecule. For a related compound, (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide, an MEP map was used to locate nucleophilic and electrophilic positions. najah.edu For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating these as likely sites for electrophilic attack or coordination to metal ions. The hydrogen atoms of the amine group would likely show positive potential (blue), indicating them as potential hydrogen bond donors.

This compound is a potential ligand for metal ions, capable of forming coordination complexes. DFT calculations are instrumental in studying these complexes, providing information on their geometry, stability, and the nature of the metal-ligand bonding. By calculating the binding energy between the ligand and a metal ion, the strength of the metal-ligand bond can be quantified.

For example, DFT has been used to study the complexes of Ni(II) and Zn(II) with a Schiff base derived from thiophene, where an octahedral geometry was assigned to the Ni(II) complex and a tetrahedral geometry to the Zn(II) complex. researchgate.net Similar calculations for this compound complexed with various transition metals (e.g., Cu(II), Zn(II), Ni(II)) would predict the preferred coordination geometry and the strength of the interaction. This information is vital for designing complexes with specific catalytic or material properties.

If a metal complex of this compound is found to have catalytic activity, DFT can be used to elucidate the reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. youtube.comyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy is related to the molecule's ionization potential and nucleophilicity. The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy is related to the electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive. For thiophene derivatives, DFT calculations have been used to determine these energies. ub.ac.idnih.gov For this compound, the HOMO is expected to be localized on the electron-rich thiophene rings and the nitrogen atom, while the LUMO would likely be distributed over the aromatic rings. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Thiophene Derivatives from DFT Calculations. (Note: This table presents data for related thiophene derivatives to illustrate the output of FMO analysis, as specific data for this compound is not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene-2-carboxamide derivative | -5.58 to -5.91 | -1.99 to -2.73 | ~3.0 - 4.0 |

| BBDT-C=S | - | - | 1.66 |

| BBDT-C=O | - | - | 2.23 |

| BBDT-CH2 | - | - | 2.29 |

Data compiled from studies on various thiophene derivatives. ub.ac.idnih.gov BBDT refers to α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4- b′]dithiophene derivatives.

Quantum Chemical Calculations for Spectroscopic Validation

Quantum chemical calculations are not only predictive but also play a crucial role in interpreting and validating experimental spectroscopic data. By calculating theoretical spectra and comparing them with experimental ones, the structural assignment of a compound can be confirmed.

For example, theoretical calculations of ¹H and ¹³C NMR chemical shifts using DFT methods can be compared with experimental NMR data to verify the molecular structure. nih.gov Similarly, theoretical vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra. A good agreement between the calculated and experimental spectra provides strong evidence for the proposed structure. In a study of (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, the calculated vibrational wavenumbers showed good agreement with the experimental FT-IR and FT-Raman spectra. A similar study on this compound would involve calculating its theoretical IR, Raman, and NMR spectra and comparing them with experimentally obtained data to provide a comprehensive structural characterization. This process helps in the correct assignment of vibrational modes and chemical shifts. iosrjournals.org

An in-depth examination of the computational and theoretical studies of the chemical compound this compound reveals significant insights into its structural and electronic properties. Through various computational chemistry methods, researchers can predict and analyze its behavior at a molecular level, providing a theoretical framework that complements experimental findings. These studies are crucial for understanding the compound's potential applications and reactivity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Bis-thiophen-2-ylmethyl-amine Analogs

The development of new synthetic methodologies is crucial for accessing a wider range of this compound analogs with tailored properties. Current research is moving beyond traditional methods to explore more efficient and versatile routes.

A foundational method for synthesizing the parent compound, bis(thiophen-2-ylmethyl)amine, involves the condensation of 2-thiophenemethylamine (B147629) with thiophene-2-carbaldehyde (B41791). Building on this, an established route to create analogs, such as Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine, utilizes a Schiff base formation followed by reductive amination.

Emerging strategies aim to diversify the heterocyclic core and introduce new functional groups. For instance, researchers are exploring the synthesis of thiophen-urea derivatives by reacting substituted benzylamines with N,N'-carbonyldiimidazole (CDI) to create a reactive intermediate, which is then coupled with various aminothiophenes. sci-hub.box Another innovative approach involves an unexpected silver(I)-promoted homo-coupling of thiophenemethylamine, which results in the formation of a new imine ligand derivative, hinting at novel catalytic pathways for analog synthesis. mdpi.com

The synthesis of functionalized precursors is also a key area of investigation. The Knoevenagel condensation of 2-thiophenecarbaldehyde with malononitrile (B47326) is used to produce key intermediates for more complex structures. evitachem.com Furthermore, general thiophene (B33073) synthesis methods, like the direct C-H arylation of thiophene rings, are being refined to allow for the creation of highly substituted building blocks for more complex analogs. organic-chemistry.org These advanced synthetic strategies are critical for generating libraries of novel compounds for screening in various applications.

Advanced Coordination Chemistry with Diverse Metal Centers

The ability of this compound and its analogs to act as ligands for a wide array of metal ions is a cornerstone of its chemical utility. The resulting metal complexes exhibit diverse coordination geometries and electronic properties, making them suitable for applications ranging from catalysis to materials science.

Recent studies have demonstrated the rich coordination chemistry of ligands derived from this compound. For example, a dithiocarbamate (B8719985) ligand formed from the parent amine coordinates with Zinc(II) to create a complex with a distorted square pyramidal geometry. researchgate.net In another instance, a related Schiff base ligand forms a dinuclear Copper(I) complex where each metal center adopts a distorted tetrahedral geometry. iucr.org

The versatility of these ligands is further highlighted by their ability to form complexes with a variety of transition metals, each resulting in unique structural and electronic properties. Research has documented the synthesis and characterization of complexes with several metal centers, as detailed in the table below.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Zinc(II) | Dithiocarbamate derivative | Distorted Square Pyramidal | researchgate.net |

| Nickel(II) | Schiff base derivative | Distorted Octahedral | researchgate.net |

| Copper(I) | Schiff base derivative | Distorted Tetrahedral | iucr.org |

| Copper(II) | Benzo[b]thiophene derivative | Octahedral | bohrium.com |

| Cobalt(II) | Benzo[b]thiophene derivative | Octahedral | bohrium.com |

| Manganese(II) | Pyridinyl-methanamine derivative | Distorted Octahedral | bohrium.com |

| Cadmium(II) | Schiff base derivative | N/A | acs.org |

| Silver(I) | Schiff base derivative | Distorted Trigonal Pyramidal | mdpi.com |

Future work in this area is focused on synthesizing complexes with less common metal centers and exploring the catalytic and photophysical properties of these new materials. The fine-tuning of the ligand structure will allow for precise control over the coordination environment of the metal, leading to complexes with tailored reactivity and functionality.

Development of Integrated Computational-Experimental Methodologies

The synergy between computational modeling and experimental work has become indispensable in modern chemical research. For this compound and its derivatives, this integrated approach provides deep insights into their structural, electronic, and reactive properties.

Density Functional Theory (DFT) is a particularly powerful tool in this domain. It is frequently used to complement experimental data from techniques like single-crystal X-ray diffraction and NMR spectroscopy. researchgate.netresearchgate.net For example, DFT calculations have been employed to optimize the geometries of thiophene-based Schiff bases and their metal complexes, corroborating the structures determined by experimental methods. researchgate.net These computational studies can predict molecular geometries, vibrational frequencies (FT-IR), and NMR chemical shifts with high accuracy. researchgate.netacs.org

This combined methodology extends to understanding the electronic landscape of these molecules. HOMO-LUMO analyses derived from DFT calculations are used to study charge transfer interactions within the molecules, which is crucial for designing materials for electronic applications. bohrium.com Furthermore, molecular docking simulations are increasingly used to predict how these compounds might interact with biological targets, guiding the design of new therapeutic agents. bohrium.comresearchgate.net

| Computational Method | Application | Experimental Complement | Reference |

| DFT (Geometry Optimization) | Predict molecular structure and bond parameters | X-ray Diffraction, NMR | researchgate.netresearchgate.net |

| DFT (Vibrational Analysis) | Simulate FT-IR spectra | FT-IR Spectroscopy | researchgate.net |

| TD-DFT | Predict electronic transitions and spectral properties | UV-Vis Spectroscopy | bohrium.com |

| Hirshfeld Surface Analysis | Investigate intermolecular interactions | X-ray Diffraction | researchgate.net |

| Molecular Docking | Predict binding modes and affinities | In vitro bioassays | bohrium.comresearchgate.net |

The future of this field lies in the development of more sophisticated multiscale models that can bridge the gap from molecular properties to the performance of bulk materials, accelerating the design and discovery of new functional systems.

Expansion of Materials Applications Beyond Current Scope

The unique electronic and structural properties of this compound derivatives make them promising candidates for a variety of advanced materials. While research is ongoing, several key areas of application have emerged as particularly promising.

One of the most exciting future directions is in the field of organic electronics. The thiophene moiety is known for its excellent charge-transport properties. Consequently, compounds incorporating this unit are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). smolecule.com For example, polymers synthesized from monomers structurally similar to this compound have been shown to be semiconductive. evitachem.com